molecular formula C13H11N3S B2881652 (2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine CAS No. 1204297-68-6

(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine

Cat. No.: B2881652
CAS No.: 1204297-68-6
M. Wt: 241.31
InChI Key: VILNJLKDAUTDIG-UHFFFAOYSA-N
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Description

(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine (CAS 1204297-68-6) is a heteroaromatic organic compound with the molecular formula C13H11N3S and a molecular weight of 241.31 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and oncology research. Specifically, compounds featuring the thiazolo[5,4-b]pyridine core have been investigated as potent inhibitors of Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) . MALT1 is a key signaling protein in the NF-κB pathway, which is a critical regulator of immune cell activation and survival, and its dysregulation is implicated in certain B-cell lymphomas, such as the activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) . Therefore, this amine serves as a valuable chemical intermediate or building block for researchers developing and synthesizing novel targeted therapeutics for hematological cancers. It is strictly for research applications and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-8-7-9(4-5-10(8)14)12-16-11-3-2-6-15-13(11)17-12/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILNJLKDAUTDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine typically involves the construction of the thiazolo[5,4-b]pyridine scaffold. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation. This process can be achieved through various synthetic techniques, including cyclization reactions and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of (2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features, molecular formulas, and substituent effects of the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine Likely C₁₃H₁₁N₃S (estimated) ~245.33 - 2-methylphenyl
- 4-thiazolo[5,4-b]pyridinyl
Enhanced lipophilicity from methyl group; fused thiazole-pyridine core
N-Butyl[1,3]thiazolo[5,4-b]pyridin-2-amine C₁₀H₁₃N₃S 207.29 - Butylamine at thiazolo-pyridine C2 Simpler structure; alkyl chain may improve solubility
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine (CAS 157842-92-7) C₉H₉N₃S 191.25 - Pyridine C5: methylthiazole
- Pyridine C2: amine
Non-fused thiazole; lower molecular weight may favor bioavailability
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine C₁₆H₁₃F₃N₄S 350.36 - Pyrimidine C4: dimethylthiazole
- C2: trifluoromethylphenyl
Bulky substituents; trifluoromethyl enhances metabolic stability
3-(Thiazolo[5,4-b]pyridin-2-yl)aniline (CAS 121717-36-0) C₁₂H₉N₃S 227.28 - Phenyl C3: thiazolo-pyridine Lacks methyl group; comparable core structure
Substituent Effects:
  • Trifluoromethyl groups () introduce strong electron-withdrawing effects and metabolic resistance .
  • Morpholine derivatives (e.g., ) enhance solubility via polar oxygen atoms .

Pharmacological and Functional Comparisons

Activity as mGluR2 Modulators

Compounds featuring the [1,3]thiazolo[5,4-b]pyridine scaffold, such as those described in , are reported as positive allosteric modulators of mGluR2, a target for neurological disorders .

Comparative Bioactivity
  • N-Butyl[1,3]thiazolo[5,4-b]pyridin-2-amine (): Limited bioactivity data, but its alkyl chain may favor passive diffusion across biological membranes .
  • 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine (): Simpler structure may suit fragment-based drug discovery .
  • 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (): High molecular weight (350.36) could limit CNS penetration but improve target affinity .

Biological Activity

The compound (2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine is a member of the thiazolo[5,4-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), synthesis methods, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}

This compound features a thiazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Research has shown that thiazolo[5,4-b]pyridine derivatives exhibit significant antitumor properties. For instance, a study demonstrated that certain derivatives had IC50 values in the low nanomolar range against various cancer cell lines. Specifically, compounds with modifications at the 2-position of the thiazole ring exhibited enhanced cytotoxicity due to improved interaction with target proteins involved in tumor growth.

Table 1: Antitumor Activity of Thiazolo[5,4-b]pyridine Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
19aA-4313.6PI3K inhibition
19bU2511.61Bcl-2 interaction
19cWM7931.98Cytotoxic activity

These findings suggest that modifications to the thiazole and pyridine rings can significantly influence biological activity and selectivity against cancer cells .

Antimicrobial Activity

Thiazolo[5,4-b]pyridine derivatives have also been evaluated for their antimicrobial properties. A study reported that certain derivatives displayed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL.

Table 2: Antimicrobial Activity Against Selected Bacteria

CompoundBacteriaMIC (mg/mL)MBC (mg/mL)
5eBacillus cereus0.120.23
5xSalmonella Typhimurium0.060.12
5mStaphylococcus aureus0.060.12

These results indicate that structural modifications can enhance the antimicrobial efficacy of these compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups on the phenyl ring and specific substitutions on the thiazole ring are crucial for enhancing both antitumor and antimicrobial activities. For example:

  • Electron-deficient aryl groups significantly improve PI3K inhibitory activity.
  • Substituents at position 2 of the thiazole ring can alter the compound's interaction with target proteins, affecting overall potency.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolo[5,4-b]pyridine derivatives:

  • In Vivo Studies : Animal models treated with specific derivatives showed reduced tumor size and improved survival rates compared to controls.
  • Combination Therapies : Some derivatives have been tested in combination with existing chemotherapeutics, resulting in synergistic effects that enhance overall efficacy while reducing side effects.

Q & A

Q. Key Considerations :

  • Temperature control (60–120°C) and solvent choice (e.g., DMF or THF) are crucial to minimize side reactions .
  • Use of protecting groups (e.g., Boc) may be required to prevent undesired interactions during synthesis .

How can the purity and structural integrity of this compound be verified?

Basic Research Question
Methodological Approaches :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, aromatic protons in the thiazolo-pyridine ring appear as distinct doublets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 324.0922 for C₁₆H₁₄N₃S) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .

Q. Data Interpretation :

  • Discrepancies in NMR splitting patterns may indicate impurities or isomerization .

How do substituent variations on the thiazolo[5,4-b]pyridine core influence biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Substituent Biological Activity Reference
5-Methoxy (C₆H₄OCH₃)Enhanced glucokinase activation (IC₅₀ = 12 nM)
6-Chloro (Cl)Improved HIV integrase inhibition (IC₅₀ = 8 nM)
2-PyridylKinase inhibition (e.g., EGFR, IC₅₀ = 50 nM)

Q. Mechanistic Implications :

  • Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing target binding .
  • Bulky substituents (e.g., morpholinyl) may sterically hinder off-target interactions .

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Question
Root Causes of Discrepancies :

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound solubility and activity .
  • Purity Issues : Impurities >5% (e.g., unreacted intermediates) may yield false positives/negatives .

Q. Resolution Strategies :

  • Standardized Protocols : Use validated assays (e.g., FRET-based enzymatic assays) with controls for autofluorescence .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .

What is the hypothesized mechanism of action for this compound in enzyme inhibition?

Advanced Research Question
Proposed Mechanisms :

  • Kinase Inhibition : Competitive binding at the ATP pocket via π-π stacking between the thiazolo-pyridine ring and conserved phenylalanine residues (e.g., EGFR) .
  • HIV Integrase Inhibition : Chelation of Mg²⁺ ions in the catalytic core by the amine and sulfur groups .

Q. Supporting Evidence :

  • Molecular docking studies show a binding energy of −9.2 kcal/mol for the thiazolo-pyridine core in kinase targets .
  • Mutagenesis studies (e.g., F185A mutation in EGFR) reduce inhibitory potency by 50-fold .

How can researchers optimize the pharmacokinetic properties of this compound?

Advanced Research Question
Key Parameters for Optimization :

  • Lipophilicity (LogP) : Aim for 2–3 (measured via shake-flask method) to balance membrane permeability and solubility .
  • Metabolic Stability : Introduce fluorinated substituents to block CYP450-mediated oxidation (e.g., 6-CF₃ improves t₁/₂ from 1.2 to 4.7 h) .

Q. Experimental Approaches :

  • Prodrug Design : Esterification of the amine group enhances oral bioavailability (e.g., acetyl prodrug increases Cₘₐₓ by 3×) .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (>10 mg/mL at pH 7.4) .

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